molecular formula C6H3Cl2NO B057515 2,6-Dichloroisonicotinaldehyde CAS No. 113293-70-2

2,6-Dichloroisonicotinaldehyde

Cat. No.: B057515
CAS No.: 113293-70-2
M. Wt: 176 g/mol
InChI Key: MVCMPKYZHKUBCL-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinaldehyde is an organic compound with the chemical formula C6H3Cl2NO. It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the pyridine ring. This compound is known for its crystalline solid form and yellow color .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloroisonicotinaldehyde can be synthesized through the reaction of pyridine with chloroacetyl chloride under suitable conditions, followed by hydrolysis of the acid chloride under basic conditions . The reaction conditions typically involve the use of inert gases like nitrogen or argon to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,6-Dichloroisonicotinaldehyde is unique due to the specific positioning of chlorine atoms, which influences its reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2,6-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCMPKYZHKUBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375485
Record name 2,6-dichloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113293-70-2
Record name 2,6-dichloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxidation of the above alcohol (1.2 g) according to the conditions of Swern (oxalyl chloride, 0.33 ml; dimethyl sulphoxide, 0.54 ml; triethylamine, 2.35 ml) gave (2,6-dichloro-4-pyridyl)methanal (1.2 g). NMR 1H: 10.02(1H,s), 7.68(2H,s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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